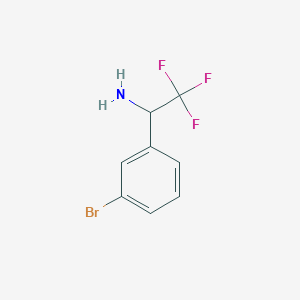

1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves simple procedures that can potentially be adapted for the synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine. For instance, a novel fluorinated aromatic diamine was synthesized and used to prepare a series of fluorinated polyimides . Additionally, the reaction of α-bromo enones with 1,2-diamines in trifluoroethanol suggests a potential pathway for introducing the trifluoromethyl group into a compound . The synthesis of 1-alkynyl(aryl)-λ3-bromanes via BF3-catalyzed ligand exchange also provides a method that could be relevant for the synthesis of brominated and fluorinated compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of tert-butylethynylbromane was established by single-crystal X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds are diverse. The presence of the trifluoromethyl group can significantly influence the reaction path, as demonstrated in the synthesis of 3-trifluoromethylated piperazin-2-ones . Bromine trifluoride has been used for various selective reactions, including the construction of the trifluoromethyl (CF3) group, which is relevant to the compound of interest .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. For example, fluorinated polyimides derived from related diamines showed good solubility in polar solvents, low moisture adsorption, low dielectric constant, and excellent thermal stability . These properties suggest that this compound may also possess similar characteristics due to the presence of fluorinated groups.

Applications De Recherche Scientifique

Pharmaceutical Applications : A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates significant potential in clinical applications for emesis and depression due to its high affinity as an h-NK(1) receptor antagonist (Harrison et al., 2001).

Kinetic Studies of Oxidation Reactions : The kinetics of the oxidation of various secondary alcohols, including 1-(3-bromophenyl)-2,2,2-trifluoroethanol, have been extensively studied. This research is crucial for understanding the chemical behavior of these compounds under different conditions (Norcross et al., 1997).

Development of Polyimides for Industrial Applications : Novel fluorinated aromatic diamine monomers, closely related to 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine, have been synthesized for the production of new fluorine-containing polyimides. These polyimides exhibit excellent thermal stability and mechanical properties, making them ideal for various industrial applications (Yin et al., 2005).

Material Science and Luminescent Applications : The compound has been utilized in the synthesis of luminescent covalent-organic polymers, which show potential for use in detecting explosives and small organic molecules. This research opens avenues for developing new materials with specific sensing capabilities (Xiang & Cao, 2012).

Optical and Electronic Applications : Research on the synthesis and properties of fluorinated polyimides, derived from compounds similar to this compound, highlights their potential in optical and electronic applications due to their low dielectric constants and high optical transparency (Tao et al., 2009).

Therapeutic Applications in Cancer Treatment : A novel bromophenol derivative, related to this compound, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This demonstrates the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOABZOPYZNWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)